molecular formula C17H17ClN2O5S B2471573 methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate CAS No. 1903871-67-9

methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate

Cat. No.: B2471573
CAS No.: 1903871-67-9
M. Wt: 396.84
InChI Key: UHXKLHYTYAPWDQ-UHFFFAOYSA-N
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Description

Methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a pyridine-amide moiety and a tetrahydropyran (oxane) ether group.

Properties

IUPAC Name

methyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-23-17(22)12-4-7-26-16(12)20-14(21)10-8-13(18)15(19-9-10)25-11-2-5-24-6-3-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXKLHYTYAPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylate core and introduce the pyridine and oxane moieties through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities or receptor interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key structural features with the following analogs:

Compound Name Molecular Formula Structural Features Key Functional Groups
Methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate C₁₇H₁₆ClN₂O₅S Thiophene-pyridine hybrid with oxane ether and methyl ester Amide, ether, ester, chloro
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate C₂₅H₂₂N₂O₅S₂ Tetrahydropyridine fused to thiophene and tosyl group Tosyl, ester, ketone
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₇H₂₇N₃O₆S Thiazolopyrimidine with trimethoxybenzylidene Benzylidene, ester, thiazole

Key Observations :

  • The compound from features a thiazolopyrimidine core, which introduces additional nitrogen atoms and a fused ring system, likely influencing electronic properties and solubility .

Physicochemical Properties

Property Target Compound Methyl (S)-6-oxo-... () Ethyl 7-methyl-... ()
Melting Point Not reported 159–152°C 427–428 K (154–155°C)
Solubility Inferred moderate (ester/amide groups) Likely polar organic solvents (ethanol, ethyl acetate) Low (due to bulky trimethoxybenzylidene)
Hydrogen Bonding Potential via amide N–H and oxane O Tosyl S=O and ketone C=O groups C–H···O bonds in crystal lattice

Analysis :

  • The analog in exhibits a melting point similar to that of the compound in , suggesting comparable crystalline stability. The target compound’s melting point is unreported but may depend on its ability to form intermolecular hydrogen bonds, as seen in other analogs .
  • The bulky substituents in ’s compound (trimethoxybenzylidene) likely reduce solubility compared to the target compound’s smaller oxane group.

Crystallographic and Spectroscopic Data

  • X-ray Crystallography : The compound in exhibits a puckered pyrimidine ring (flattened boat conformation) and a dihedral angle of 80.94° between thiazolopyrimidine and benzene rings, influencing crystal packing . Comparable data for the target compound would require SHELX-based refinement, a standard for small-molecule crystallography .
  • Spectroscopy : The analog in was characterized by $ ^1H $ NMR (δ 2.5–7.8 ppm), $ ^{13}C $ NMR (δ 165 ppm for ester C=O), and IR (1720 cm$ ^{-1} $ for C=O). The target compound would show similar signals but distinct shifts due to the oxane ether and chloro substituents .

Biological Activity

Methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring, a pyridine moiety with a chloro substituent, and an oxan-4-yloxy group. Its molecular formula is C14H16ClN2O4SC_{14}H_{16}ClN_{2}O_{4}S with a molecular weight of approximately 335.8 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds that share structural features with this compound.

In Vitro Studies

  • Inhibition of Pathogenic Bacteria :
    • Compounds similar to this compound were tested against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 0.21 µM, indicating potent antibacterial activity .
  • Fungal Activity :
    • Antifungal tests showed effectiveness against fungi of the genus Candida, with significant growth inhibition observed . The compound demonstrated selective action against Gram-positive bacteria like Micrococcus luteus as well.

Summary of Antimicrobial Activity

MicroorganismActivityMIC (µM)
Pseudomonas aeruginosaInhibitory0.21
Escherichia coliInhibitory0.21
Candida spp.AntifungalNot specified
Micrococcus luteusSelectiveNot specified

Anticancer Properties

Research into the anticancer potential of related compounds indicates promising results.

  • Cell Proliferation Inhibition :
    • Compounds with similar structures have been evaluated for their effects on breast cancer cell lines (e.g., MCF-7 and MDA-MB-468). Notably, derivatives exhibited significant cytotoxicity, with some compounds showing inhibition rates above 70% at low concentrations .
  • Mechanism of Action :
    • Molecular docking studies suggest that these compounds can effectively bind to critical targets such as topoisomerase I, which is essential for DNA replication in cancer cells .

Summary of Anticancer Activity

Cell LineCompound TestedInhibition Rate (%)
MCF-7Various derivatives>70
MDA-MB-468Various derivatives>70

Pharmacological Insights

The pharmacokinetic properties of this compound suggest favorable drug-like characteristics, including good bioavailability and suitable ADME (Absorption, Distribution, Metabolism, Excretion) profiles .

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